
3'-Hydroxy-4'-nitrobiphenyl-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3’-Hydroxy-4’-nitrobiphenyl-4-carboxylic acid is an organic compound with the molecular formula C13H9NO5. It is a derivative of biphenyl, featuring both hydroxyl and nitro functional groups, which contribute to its unique chemical properties. This compound is known for its applications in various scientific research fields, including chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3’-Hydroxy-4’-nitrobiphenyl-4-carboxylic acid typically involves the nitration of biphenyl derivatives followed by hydroxylation. One common method involves the nitration of 4-biphenylcarboxylic acid using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the 4’ position. This is followed by a hydroxylation reaction using a suitable hydroxylating agent to introduce the hydroxyl group at the 3’ position .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
3’-Hydroxy-4’-nitrobiphenyl-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo electrophilic aromatic substitution reactions due to the presence of the nitro group, which is an electron-withdrawing group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with palladium on carbon (Pd/C) or tin(II) chloride (SnCl2) in hydrochloric acid (HCl) are used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br2) or chlorosulfonic acid (HSO3Cl).
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of 3’-amino-4’-hydroxybiphenyl-4-carboxylic acid.
Substitution: Formation of halogenated or sulfonated derivatives.
科学的研究の応用
3’-Hydroxy-4’-nitrobiphenyl-4-carboxylic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly as a precursor for pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 3’-Hydroxy-4’-nitrobiphenyl-4-carboxylic acid involves its interaction with specific molecular targets. The hydroxyl and nitro groups play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, leading to various biological effects. For example, the nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial or anticancer activities .
類似化合物との比較
Similar Compounds
4-Hydroxy-4’-nitrobiphenyl: Similar structure but lacks the carboxylic acid group.
3-Hydroxy-4-pyranones: Contains a pyranone ring instead of a biphenyl structure.
1H-Pyrazolo[3,4-b]pyridines: Contains a pyrazole and pyridine ring system.
Uniqueness
3’-Hydroxy-4’-nitrobiphenyl-4-carboxylic acid is unique due to the presence of both hydroxyl and nitro groups on the biphenyl scaffold, along with a carboxylic acid group. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it valuable for various research applications .
特性
分子式 |
C13H9NO5 |
|---|---|
分子量 |
259.21 g/mol |
IUPAC名 |
4-(3-hydroxy-4-nitrophenyl)benzoic acid |
InChI |
InChI=1S/C13H9NO5/c15-12-7-10(5-6-11(12)14(18)19)8-1-3-9(4-2-8)13(16)17/h1-7,15H,(H,16,17) |
InChIキー |
FEWLQEHDQSJYAI-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1C2=CC(=C(C=C2)[N+](=O)[O-])O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



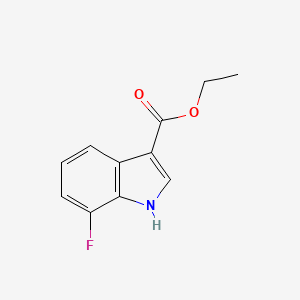


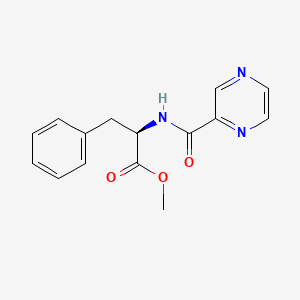
![4,4-Difluoro-3,4,5,6-tetrahydro-2H-[1,4']bipyridinyl-3'-ylamine](/img/structure/B13725607.png)
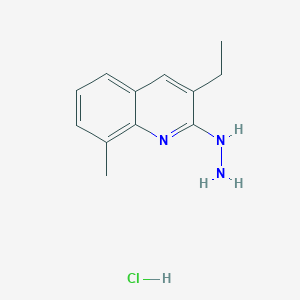
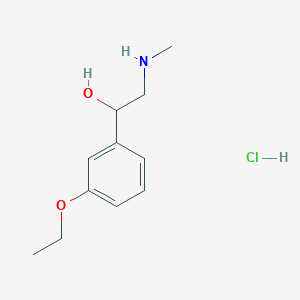
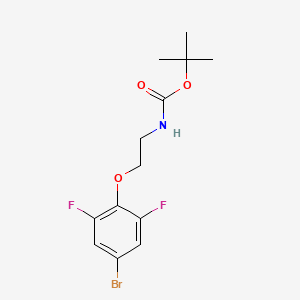
![5-[(Benzyloxy)methyl]-2-methyl-2H-tetrazole](/img/structure/B13725637.png)

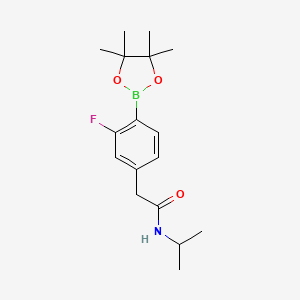
![N-{[2-bromo-5-(cyclopropylmethoxy)phenyl]methyl}cyclopropanamine](/img/structure/B13725655.png)

